Ammi nopirimidinici e derivati

Aminopyrimidines and their derivatives represent a diverse class of organic compounds with significant applications in the pharmaceutical, agricultural, and chemical industries. These molecules are characterized by a pyrimidine ring fused to an amino group, providing them with unique structural features that can be exploited for various purposes.

Structurally, aminopyrimidines feature a 2H-1,4-pyrimidinone moiety attached to one or more amino groups (N). These functional groups enable the compounds to exhibit diverse biological activities and reactivities. In pharmaceuticals, these derivatives are often used as intermediates in drug synthesis due to their ability to modulate various biological pathways. For instance, aminopyrimidines have shown promise as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and DNA topoisomerase I, making them potential candidates for anticancer therapies.

In the agricultural sector, certain aminopyrimidine derivatives are used as herbicides due to their selective activity against specific weed species. Their design allows for targeted disruption of plant growth processes without significant impact on crops. Additionally, these compounds can serve as precursors in the synthesis of other valuable chemicals, showcasing their versatile nature in industrial applications.

Overall, the structural flexibility and functional diversity of aminopyrimidines and their derivatives make them valuable tools across multiple fields, offering exciting opportunities for innovation and development.

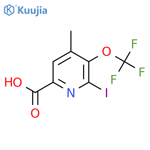

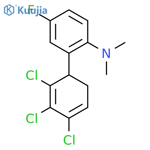

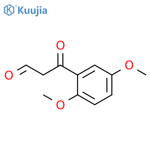

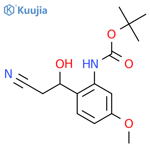

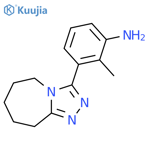

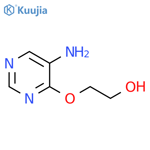

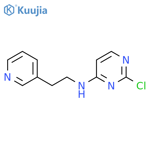

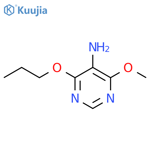

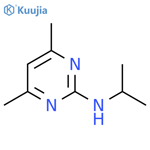

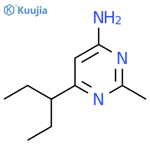

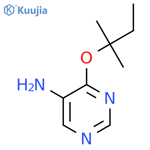

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

2-(5-aminopyrimidin-4-yl)oxyethan-1-ol | 1536168-13-4 | C6H9N3O2 |

|

2-chloro-N-2-(pyridin-3-yl)ethylpyrimidin-4-amine | 954229-97-1 | C11H11ClN4 |

|

4-methoxy-6-propoxypyrimidin-5-amine | 1509668-07-8 | C8H13N3O2 |

|

2-methyl-N-(oxan-3-yl)methylpyrimidin-4-amine | 1342440-75-8 | C11H17N3O |

|

4-(pentyloxy)pyrimidin-5-amine | 1517090-45-7 | C9H15N3O |

|

4-Amino-2-(chloromethyl)pyrimidine-5-carbonitrile | 1314934-52-5 | C6H5ClN4 |

|

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine | 1783929-18-9 | C6H6ClN3O |

|

4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine | 2959-43-5 | C9H15N3 |

|

2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine | 95206-99-8 | C10H17N3 |

|

4-(2-methylbutan-2-yl)oxypyrimidin-5-amine | 1509279-36-0 | C9H15N3O |

Letteratura correlata

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

2. Book reviews

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati